Nystatin

Descripción general

Descripción

Nystatin is a polyene antifungal medication primarily used to treat Candida infections of the skin, mouth, esophagus, and vagina. It was discovered in 1950 by Rachel Fuller Brown and Elizabeth Lee Hazen and is produced by the bacterium Streptomyces noursei . This compound is known for its ability to bind to ergosterol, a key component of fungal cell membranes, leading to the formation of pores and subsequent cell death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nystatin is not typically synthesized chemically due to its complex structure. Instead, it is produced through fermentation using the bacterium Streptomyces noursei . The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation. The bacterium Streptomyces noursei is grown in bioreactors under controlled conditions to maximize yield. After fermentation, the culture broth is filtered to remove bacterial cells, and this compound is extracted using organic solvents. The crude extract is then purified through various chromatographic techniques to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Nystatin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Due to its polyene structure, it is particularly susceptible to oxidation reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under mild conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the hydroxyl groups present in the this compound molecule, often using reagents like acyl chlorides or alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

Treatment of Oral Candidiasis

Nystatin is widely used in treating oral candidiasis, particularly in immunocompromised patients such as those with HIV/AIDS or cancer. A systematic review indicated that this compound pastilles demonstrated a clinical cure rate of approximately 87%, significantly higher than the 80% cure rate for this compound suspension .

| Formulation | Clinical Cure Rate | Mycological Cure Rate |

|---|---|---|

| This compound Pastilles | 87% | 66% |

| This compound Suspension | 80% | 54% |

Treatment of Denture Stomatitis

This compound pastilles have been shown to be significantly more effective than placebo in treating denture stomatitis, with a clinical odds ratio of 5.24 . The combination of this compound pastilles and suspension may further enhance treatment efficacy.

Prophylactic Use

Research indicates that this compound prophylaxis can effectively prevent fungal colonization in high-risk patients, such as those undergoing chemotherapy . This preventive measure is crucial in reducing the incidence of systemic fungal infections.

Efficacy in Polysymptomatic Patients

A randomized controlled trial demonstrated that this compound was superior to placebo in reducing symptoms in polysymptomatic patients with suspected fungal hypersensitivity . This study highlights this compound's potential beyond traditional antifungal applications.

Innovative Formulations

Recent studies have explored the development of nanosized formulations of this compound, which enhance its antifungal activity. This compound nanosuspensions showed superior in vitro and in vivo efficacy against Candida albicans, indicating that nanonization could be a promising approach for improving treatment outcomes .

| Formulation Type | Median Particle Size (nm) | Survival Rate |

|---|---|---|

| Conventional Suspension | 6577 | Lower |

| Nanosuspension | 137 | Higher |

Case Study 1: Treatment of Oral Candidiasis in Cancer Patients

A study involving hospitalized cancer patients treated with a combination of this compound suspension and pastilles reported clinical and mycological cure rates of 87.5% and 66%, respectively . This underscores the effectiveness of this compound in immunocompromised populations.

Case Study 2: Hypersensitivity Reactions

Adverse reactions to this compound, although rare, include acute generalized skin rashes and hypersensitivity reactions . Awareness of these potential side effects is essential for clinicians when prescribing this compound.

Mecanismo De Acción

Nystatin exerts its antifungal effects by binding to ergosterol, a major component of fungal cell membranes . This binding disrupts the membrane structure, leading to the formation of pores that allow the leakage of intracellular contents. The loss of essential cellular components results in cell death. This compound’s action is both fungistatic and fungicidal, depending on the concentration used .

Comparación Con Compuestos Similares

Amphotericin B: Like nystatin, amphotericin B binds to ergosterol and forms pores in fungal cell membranes.

Natamycin: Natamycin also binds to ergosterol but is primarily used in the food industry to prevent fungal growth on dairy products.

Uniqueness of this compound: this compound’s primary uniqueness lies in its specific use for treating Candida infections and its limited systemic absorption, making it suitable for topical and oral use without significant systemic toxicity .

Actividad Biológica

Nystatin is a polyene antifungal agent primarily used to treat fungal infections, particularly those caused by Candida species. Its biological activity extends beyond mere antifungal effects, encompassing proinflammatory properties and interactions with immune pathways. This article delves into the multifaceted biological activities of this compound, supported by various studies and case analyses.

This compound exerts its antifungal activity by binding to ergosterol, a key component of fungal cell membranes. This interaction disrupts membrane integrity, leading to cell lysis. Research has demonstrated that this compound can also activate Toll-like receptors (TLRs), particularly TLR2, which plays a significant role in mediating immune responses.

- TLR Activation : this compound has been shown to induce the secretion of proinflammatory cytokines such as interleukin (IL)-1β, IL-8, and tumor necrosis factor alpha (TNF-α) through TLR2 activation. This TLR-dependent mechanism is crucial for understanding the unintended immunomodulatory effects of this compound in clinical settings .

Efficacy in Clinical Applications

This compound is widely utilized for treating oral candidiasis and other mucosal infections. A systematic review highlighted its efficacy in various formulations:

- This compound Pastilles vs. Placebo : A meta-analysis indicated that this compound pastilles significantly improved clinical outcomes in patients with denture stomatitis compared to placebo (clinical odds ratio = 5.24) .

- Comparative Efficacy : While this compound suspension was found less effective than fluconazole for oral candidiasis in certain populations (e.g., infants and HIV/AIDS patients), it demonstrated comparable efficacy to other treatments when combined with pastilles .

Case Studies and Research Findings

- Proinflammatory Effects : A study revealed that this compound could induce substantial cytokine release in TLR2-expressing cells, with IL-8 levels increasing over 23-fold at higher concentrations (5 μg/ml) compared to unstimulated controls .

- Liposomal Formulations : Research on liposomal this compound showed enhanced antifungal activity against disseminated Aspergillus fumigatus infections in neutropenic mice, suggesting that formulation modifications can improve therapeutic outcomes .

- Safety and Adverse Effects : Common adverse effects associated with this compound include gastrointestinal disturbances and poor taste. However, serious side effects are rare, making it a preferred choice for many patients .

Summary of Findings

The biological activity of this compound encompasses both its antifungal properties and its ability to modulate immune responses through TLR activation. The following table summarizes key findings from various studies regarding its efficacy and mechanisms:

Propiedades

Número CAS |

1400-61-9 |

|---|---|

Fórmula molecular |

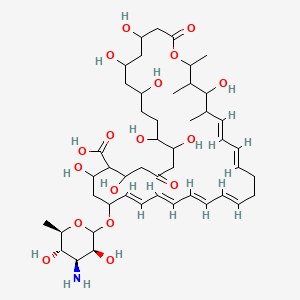

C47H75NO17 |

Peso molecular |

926.1 g/mol |

Nombre IUPAC |

(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid |

InChI |

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/t27-,28-,29-,30+,31+,32+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 |

Clave InChI |

VQOXZBDYSJBXMA-KZHBHFBCSA-N |

SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O |

SMILES isomérico |

C[C@H]1C=CC=CCCC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |

SMILES canónico |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |

Apariencia |

Solid powder |

Color/Form |

Light yellow powder Yellow to tan powde |

melting_point |

Gradually decomp above 160 °C without melting by 250 °C |

Key on ui other cas no. |

1400-61-9 |

Descripción física |

Solid |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Pureza |

Potency: 4400 units/mg min. (or refer to the Certificate of Analysis) |

Vida útil |

Solutions and aqueous suspensions begin to lose activity soon after preparation. Aqueous suspensions are stable for 10 minutes on heating to 100 °C at pH 7; also stable in moderately alkaline media, but labile at pH 9 and pH 2. Heat, light, and oxygen accelerate decomposition. Affected by air and moisture The substance is amphoteric, but aqueous and alkaline solutions are unstable. Nystatin shows optimum stability in phosphate - citrate buffers at pH 5.7. If kept refrigerated, the pure substance can be stored for several months without loss of activity. Nystatin deteriorates on exposure to heat, light, moisture, or air. |

Solubilidad |

MW: 926.12 /Form not specified/ Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75 Insol in ether In water, 3.60X10+2 mg/L at 24 °C |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Nystatin; Mycostatin. AI3-26526; Barstatin 100; Biofanal; Candex; Candex Lotion; Candio-hermal; Diastatin; Fungicidin; Herniocid; HSDB 3138; Korostatin; Moronal; Myconystatin; Mycostatin; Nilstat; Nistatin; Nistatina; NSC 150817; Nyamyc; Nyotran; Nysert; Nystan; Nystatin; Nystatine; Nystavescent; Nystex; Nystop; O-V Statin; Stamycin; Zydin E |

Presión de vapor |

8.7X10-7 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Nystatin exert its antifungal activity?

A1: this compound is a polyene antifungal antibiotic that targets ergosterol, a key component of fungal cell membranes. [] It binds to ergosterol, forming pores in the membrane, which disrupts the cell's integrity and leads to leakage of essential cellular components, ultimately resulting in fungal cell death. [, ]

Q2: What is the molecular formula and weight of this compound?

A3: this compound is a complex molecule with the molecular formula C47H75NO17 and a molecular weight of 926.11 g/mol. []

Q3: How stable is this compound in different formulations?

A4: this compound exhibits variable stability depending on the formulation. In powder form, it is unstable in the presence of moisture and requires storage in a cool, dry place. [] Researchers have explored various formulation strategies to enhance its stability, including liposomal encapsulation, microparticles, and solid dispersions. [, , ]

Q4: What is the impact of pH on this compound stability?

A5: The stability of this compound is influenced by pH. Researchers have developed pH-sensitive liposomes that remain stable at neutral pH but release this compound in acidic environments, such as those found in lysosomes, enhancing its intracellular antifungal activity against pathogens like Cryptococcus neoformans. []

Q5: What are some approaches to improve this compound's delivery and effectiveness?

A5: Several strategies have been explored to enhance this compound's delivery and efficacy. These include:

- Liposomal this compound: Encapsulating this compound in liposomes improves its solubility and bioavailability, potentially enhancing its effectiveness against certain Candida species, including those resistant to Amphotericin B. []

- pH-Sensitive Liposomes: These formulations target the delivery of this compound to acidic environments within macrophages, improving its efficacy against intracellular fungal infections. []

- Microparticles: Formulating this compound as microparticles allows for sustained drug release, potentially improving patient compliance by reducing the frequency of application. []

- Nanoemulsions: Incorporating this compound into nanoemulsions enhances its solubility and dissolution rate, leading to improved topical delivery and efficacy against cutaneous candidiasis. []

Q6: What is the primary route of administration for this compound and why?

A7: this compound is poorly absorbed from the gastrointestinal tract, making it primarily effective for topical treatment of fungal infections. [] Therefore, it is commonly administered orally for oral thrush or topically as creams, ointments, or powders for skin infections.

Q7: What is the post-antifungal effect (PAFE) of this compound?

A9: Studies have shown that this compound exhibits PAFE, meaning it continues to suppress fungal growth even after a limited exposure time. [, ] This effect can vary depending on the fungal species and the concentration of this compound used.

Q8: Is this compound safe for use in pregnant women?

A11: While this compound is generally considered safe for topical use, its safety during pregnancy has not been definitively established. [] Therefore, it's essential to consult a healthcare professional before using this compound during pregnancy.

Q9: What analytical methods are used to ensure the quality of this compound formulations?

A9: Several analytical methods are employed for quality control of this compound formulations. These include:

- UV Spectrophotometry: This technique is widely used to determine the content of this compound in various formulations due to its characteristic absorbance at specific wavelengths. [, ]

- Microbiological Assay: This method assesses the potency of this compound by measuring its inhibitory effect on the growth of susceptible fungal strains. []

Q10: What are some alternatives to this compound for treating fungal infections?

A10: Several other antifungal agents are available as alternatives to this compound, offering potentially better efficacy or a broader spectrum of activity. Some examples include:

- Fluconazole: This triazole antifungal agent demonstrates superior efficacy compared to this compound in preventing Candida infections, particularly in immunocompromised patients. [, ]

- Clotrimazole: This imidazole antifungal agent is effective against a broad range of fungi and is often used topically for various fungal skin infections. []

- Amphotericin B: This polyene antifungal agent is considered a broad-spectrum antifungal and is used for severe systemic fungal infections. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.